N-[(4-fluorophenyl)methyl]-5-phenyl-1,3-oxazole-2-carboxamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-5-phenyl-1,3-oxazole-2-carboxamide is a chemical compound belonging to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom in the ring structure. This compound is characterized by its unique combination of fluorophenyl and phenyl groups attached to the oxazole ring, which imparts distinct chemical and biological properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-fluorobenzylamine and phenyl isocyanate as the primary starting materials.
Reaction Steps: The reaction involves the formation of an intermediate phenyl isocyanate derivative, which is then reacted with 4-fluorobenzylamine under controlled conditions to form the oxazole ring.
Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) at elevated temperatures (around 80-100°C) to ensure the formation of the oxazole ring.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where the reaction mixture is prepared in large reactors and monitored for consistency and yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction Reagents: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution Reagents: Nucleophiles such as ammonia (NH₃) or halides (e.g., Cl⁻, Br⁻) are often used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction reactions can produce amines or alcohols.
Substitution Products: Substitution reactions can result in the formation of various derivatives, depending on the substituent introduced.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for the construction of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active compounds.
Biology: N-[(4-fluorophenyl)methyl]-5-phenyl-1,3-oxazole-2-carboxamide has shown potential in biological studies, particularly in the investigation of its antimicrobial and anticancer properties. Research has indicated that it exhibits activity against various bacterial strains and cancer cell lines.
Medicine: The compound is being explored for its therapeutic potential in the treatment of infectious diseases and cancer. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the chemical industry, the compound is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which N-[(4-fluorophenyl)methyl]-5-phenyl-1,3-oxazole-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the oxazole ring plays a crucial role in its biological activity. The compound may inhibit enzymes or disrupt cellular processes, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
N-[(4-fluorophenyl)methyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide
N-[(4-fluorophenyl)methyl]-5-(3-nitrophenyl)-1,3-oxazole-2-carboxamide
N-[(4-fluorophenyl)methyl]-5-(2-chlorophenyl)-1,3-oxazole-2-carboxamide
Uniqueness: Compared to similar compounds, N-[(4-fluorophenyl)methyl]-5-phenyl-1,3-oxazole-2-carboxamide stands out due to its specific substitution pattern and the presence of the fluorophenyl group, which enhances its biological activity and stability.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-5-phenyl-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-14-8-6-12(7-9-14)10-19-16(21)17-20-11-15(22-17)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYTUUCVSGWAAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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